1-Iodo-3-nitronaphthalene
Description
Contextualization of Halogenated Nitronaphthalenes in Chemical Space
Halogenated organic compounds are pivotal in the field of organic synthesis, serving as versatile building blocks for more complex molecular architectures. numberanalytics.com The introduction of a halogen atom into an organic molecule can significantly modify its reactivity, providing a handle for further chemical transformations. numberanalytics.comnumberanalytics.com Among these, halogenated nitronaphthalenes represent a particularly interesting class of compounds. The naphthalene (B1677914) core is a common motif in many biologically active molecules and functional materials. thieme-connect.com The presence of both a halogen and a nitro group on the naphthalene scaffold introduces a unique reactivity profile. The nitro group, being strongly electron-withdrawing, activates the aromatic system towards nucleophilic attack and can be readily converted into other functional groups, most notably an amino group. sci-hub.semdpi-res.com The halogen atom, in turn, provides a site for various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. mt.com This dual functionality makes halogenated nitronaphthalenes valuable intermediates in the synthesis of a wide array of substituted naphthalene derivatives. thieme-connect.com
Rationale for Investigating 1-Iodo-3-nitronaphthalene: Strategic Importance as a Synthetic Intermediate
This compound stands out as a strategically important synthetic intermediate due to the specific arrangement and nature of its functional groups. The iodine atom at the 1-position is particularly amenable to oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net This reactivity allows for the facile introduction of various substituents at this position.
Simultaneously, the nitro group at the 3-position exerts a strong electron-withdrawing effect, influencing the reactivity of the entire naphthalene ring system. mdpi-res.com This electronic influence can direct the regioselectivity of further chemical modifications. Moreover, the nitro group itself is a versatile functional handle. It can be reduced to an amino group, which is a key step in the synthesis of many dyes, pharmaceuticals, and materials with interesting photophysical properties. acs.orgnih.gov The presence of both the iodo and nitro groups on the same naphthalene core allows for a stepwise and controlled functionalization of the molecule, making this compound a highly valuable precursor for the synthesis of polysubstituted naphthalenes with precisely defined substitution patterns.
Overview of Key Academic Research Areas Pertaining to this compound
The unique chemical properties of this compound have led to its application in several key areas of academic research. A significant focus lies in its utilization as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netacs.org These reactions enable the synthesis of complex naphthalene derivatives with applications in materials science and medicinal chemistry. For instance, ethynylated naphthalene derivatives, synthesized via Sonogashira coupling with iodo-nitronaphthalenes, have been investigated for their fluorescence properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgnih.govacs.orgtandfonline.com
Another important research avenue involves the transformation of the nitro group. The reduction of the nitro group to an amine provides access to a wide range of 3-amino-1-iodonaphthalene derivatives. These compounds can be further functionalized, for example, through diazotization and subsequent substitution reactions, or through N-alkylation and N-arylation reactions. journals.co.za The resulting aminonaphthalene derivatives are often precursors to biologically active molecules and functional dyes. The interplay between the reactivity of the iodo and nitro groups allows for the development of novel synthetic methodologies and the construction of complex molecular scaffolds based on the naphthalene framework.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64567-09-5 |
|---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
1-iodo-3-nitronaphthalene |
InChI |
InChI=1S/C10H6INO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
ISIJKNKUKJRNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Iodo 3 Nitronaphthalene and Its Precursors
Direct Iodination Strategies of Nitronaphthalene Substrates
The direct introduction of an iodine atom onto a nitronaphthalene ring is a challenging endeavor due to the electronic effects of the nitro group. The nitro group is a powerful deactivating group, making the aromatic ring less susceptible to electrophilic attack. Furthermore, it acts as a meta-director, which does not align with the desired 1,3-substitution pattern if starting from 1-nitronaphthalene (B515781).
Electrophilic aromatic substitution is a fundamental method for introducing halogens to aromatic rings. In the context of naphthalene (B1677914), the reaction is vigorous and typically requires controlled conditions to achieve regioselectivity. For a nitronaphthalene substrate, the deactivating nature of the nitro group significantly slows the reaction rate.
Various iodinating systems have been developed for arenes, which could theoretically be applied to nitronaphthalene. researchgate.net These systems aim to generate a potent electrophilic iodine species (I⁺). Common reagents include:
Iodine with an Oxidizing Agent: Systems like iodine in the presence of nitric acid, sodium periodate (B1199274) (NaIO₃), or hydrogen peroxide are used to generate the iodonium (B1229267) ion. researchgate.net For instance, the I₂-NaIO₃-H₂SO₄ system in aqueous acetic acid has been studied for the iodination of both activated and deactivated naphthalenes. researchgate.net
N-Iodosuccinimide (NIS): NIS is a milder source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid (TFA). It has been successfully used to iodinate activated naphthalene derivatives.
Iodine Monochloride (ICl): In the presence of a Lewis or Brønsted acid, ICl can serve as a source of electrophilic iodine. researchgate.net
However, the directing effects of the nitro group are a major hurdle. In 1-nitronaphthalene, the nitro group directs incoming electrophiles primarily to the 5- and 8-positions of the other ring. Achieving substitution at the 3-position is electronically disfavored. Similarly, if one were to start with 2-nitronaphthalene, the primary sites of electrophilic attack would not yield the 1-iodo-3-nitronaphthalene product.
Table 1: Common Electrophilic Iodination Systems
| Reagent System | Active Species | Typical Conditions | Applicability Notes |
|---|---|---|---|
| I₂ / HNO₃ | I⁺ (via NO₂⁺) | Acidic medium | Strong oxidizing conditions, potential for side reactions. |
| I₂ / NaIO₃ / H₂SO₄ | I⁺ | Aqueous acetic acid | Effective for both activated and deactivated arenes. researchgate.net |
| N-Iodosuccinimide (NIS) / TFA | I⁺ | Organic solvent (e.g., TFA, MeCN) | Milder conditions, suitable for sensitive substrates. |
Radical iodination of aromatic C-H bonds is a less common but emerging field compared to its electrophilic counterpart. These reactions typically involve the homolytic cleavage of an iodine source to generate an iodine radical, which then reacts with the aromatic substrate. While radical C-H iodination has seen success with aliphatic compounds using reagents like N-iodoamides under light activation, its application to arenes is more complex. acs.org The mechanism avoids the strong electronic constraints of electrophilic substitution, but controlling regioselectivity on a complex aromatic system like nitronaphthalene remains a significant challenge. The process often lacks the predictable outcomes of ionic reactions, and specific protocols for the radical iodination of nitronaphthalenes to yield the 1-iodo-3-nitro isomer are not well-established in the literature.
Functional Group Interconversion Routes to this compound
Given the difficulties of direct iodination, multi-step routes involving the conversion of other functional groups are the most practical methods for synthesizing this compound. These pathways allow for precise control over the placement of the nitro and iodo substituents.
The Sandmeyer reaction is a powerful and reliable method for introducing a variety of functional groups, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgbyjus.com This is arguably the most effective route to this compound.
The key precursor for this synthesis is 3-nitro-1-naphthylamine . rsc.orgrsc.org The synthesis proceeds via the following steps:
Diazotization: The primary amino group of 3-nitro-1-naphthylamine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C). mnstate.edumasterorganicchemistry.com
Iodide Substitution: The resulting diazonium salt is then treated with a solution of potassium iodide (KI) or copper(I) iodide (CuI). The diazonium group (N₂⁺) is an excellent leaving group, and its departure as nitrogen gas drives the reaction, allowing the iodide ion to substitute its position on the naphthalene ring. masterorganicchemistry.com
Table 2: Sandmeyer Reaction for this compound Synthesis
| Step | Starting Material | Reagents | Intermediate/Product | Key Conditions |
|---|---|---|---|---|
| 1. Diazotization | 3-Nitro-1-naphthylamine | NaNO₂, HCl (aq) | 3-Nitronaphthalene-1-diazonium chloride | 0–5 °C |
Halogen exchange, particularly the Finkelstein reaction, provides another route to aryl iodides from the corresponding aryl bromides or chlorides. manac-inc.co.jp This reaction is a nucleophilic aromatic substitution (SNAr) and is significantly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring.
To synthesize this compound via this method, one would first need to prepare either 1-bromo-3-nitronaphthalene (B1268223) or 1-chloro-3-nitronaphthalene (B13759002). The subsequent halogen exchange reaction would involve treating this precursor with an iodide salt, typically sodium iodide (NaI) in a polar aprotic solvent like acetone (B3395972) or DMF. The equilibrium is driven by the precipitation of the less soluble sodium chloride or sodium bromide. The nitro group at the 3-position would activate the halogen at the 1-position for nucleophilic attack by the iodide ion.
The synthesis of the necessary precursors, such as 3-nitro-1-naphthylamine or this compound itself via nitration, is governed by the principles of regioselectivity in electrophilic aromatic substitution.
Nitration of 1-Iodonaphthalene (B165133): The nitration of 1-iodonaphthalene is not an efficient route to the desired product. The iodine atom is an ortho-, para-director. Therefore, nitration would be expected to yield a mixture of isomers, primarily 1-iodo-4-nitronaphthalene (B8811704) and 1-iodo-5-nitronaphthalene, with some 1-iodo-8-nitronaphthalene also possible. The formation of this compound would be a very minor product, as nitration at the 3-position is electronically and sterically disfavored.
Table 3: Predicted Regioselectivity of 1-Iodonaphthalene Nitration
| Position of Nitration | Product | Directing Influence | Expected Yield |
|---|---|---|---|
| 4 | 1-Iodo-4-nitronaphthalene | Para to Iodo group | Major Product |
| 5 | 1-Iodo-5-nitronaphthalene | Ortho to Iodo group (in adjacent ring) | Major Product |
| 3 | This compound | Meta to Iodo group | Minor/Trace Product |
Synthesis of 3-Nitro-1-naphthylamine: The synthesis of the crucial precursor for the Sandmeyer route, 3-nitro-1-naphthylamine, is itself a challenge in regioselectivity. The direct nitration of 1-naphthylamine (B1663977) in strong sulfuric acid yields a mixture of isomers, with the 5-nitro and 8-nitro derivatives being the major products. canada.ca Obtaining the 3-nitro isomer often requires specific reaction conditions and careful separation from other isomers. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Nitronaphthalene |
| 2-Nitronaphthalene |
| 3-Nitro-1-naphthylamine |
| 1-Iodonaphthalene |
| 1-Bromo-3-nitronaphthalene |
| 1-Chloro-3-nitronaphthalene |
| 1-Iodo-4-nitronaphthalene |
| 1-Iodo-5-nitronaphthalene |
| 1-Iodo-8-nitronaphthalene |
| 1-Naphthylamine |
| 5-Nitro-1-naphthylamine |
| 8-Nitro-1-naphthylamine |
| N-Iodosuccinimide |
| Trifluoroacetic acid |
| Iodine Monochloride |
| Sodium Nitrite |
| Potassium Iodide |
| Copper(I) Iodide |
Multi-step Synthetic Sequences Incorporating Naphthalene Ring Functionalization
The construction of the this compound molecule is a prime example of the application of classic aromatic chemistry principles, where existing functional groups guide the position of new substituents. A critical precursor for this synthesis is 3-nitro-1-naphthylamine. The synthetic pathway to this intermediate and its subsequent conversion to the final product showcases the strategic manipulation of the naphthalene ring.
A cornerstone of this synthesis is the Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens. wikipedia.orglibretexts.org This reaction proceeds via the formation of an aryl diazonium salt, which is then treated with a copper(I) salt. wikipedia.orgmasterorganicchemistry.com
Preparation of Aryl Diazonium Salt: The synthesis begins with the diazotization of the precursor, 3-nitro-1-naphthylamine. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite in the presence of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0–10 °C) to ensure the stability of the resulting diazonium salt. libretexts.orgorgsyn.org The reaction transforms the amino group (-NH₂) into a diazonium group (-N₂⁺), which is an excellent leaving group. libretexts.org
Sandmeyer Reaction for Iodination: The aqueous solution of the freshly prepared 3-nitronaphthalene-1-diazonium salt is then introduced to a solution containing an iodide source, typically potassium iodide (KI). While classic Sandmeyer reactions for chlorination or bromination use copper(I) salts as catalysts, the introduction of iodine can often be achieved by simply treating the diazonium salt with an iodide solution. canada.ca The diazonium group is displaced by the iodide ion, releasing nitrogen gas and forming the stable this compound product. wikipedia.org A similar Sandmeyer-type reaction has been noted for the preparation of 1-chloro-3-nitronaphthalene from the same 3-nitro-1-naphthylamine precursor, underscoring the utility of this intermediate. rsc.org
The synthesis of the requisite 3-nitro-1-naphthylamine precursor itself involves a multi-step functionalization of the naphthalene nucleus, often starting from more readily available naphthalene derivatives and employing a series of nitration, reduction, and protection/deprotection steps to install the amino and nitro groups at the desired positions. The sequence is critical to overcoming the inherent regioselectivity of electrophilic substitution on the naphthalene ring.
Green Chemistry Approaches and Sustainable Synthetic Practices for Halogenated Nitroaromatics
The synthesis of halogenated nitroaromatics, including this compound, has traditionally relied on methods that generate significant chemical waste and utilize hazardous reagents. In response, the field of green chemistry has driven the development of more sustainable and environmentally benign synthetic practices. These approaches focus on minimizing waste, avoiding toxic substances, improving energy efficiency, and utilizing renewable resources and catalysts. researchgate.netfrontiersin.org
Conventional nitration of aromatic compounds employs a mixture of concentrated nitric acid and sulfuric acid, a process that is highly corrosive, produces large quantities of acidic waste, and can lead to over-nitration and poor selectivity. sibran.rumdpi.com Sustainable alternatives aim to mitigate these issues.
Solid Acid Catalysts: The replacement of liquid sulfuric acid with reusable solid acid catalysts, such as zeolites or clays (B1170129) (e.g., montmorillonite), represents a significant green advancement. researchgate.netmdpi.com These materials can be easily separated from the reaction mixture and reused, reducing waste. Zeolites, in particular, can offer enhanced regioselectivity due to their defined pore structures. researchgate.netmdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. researchgate.net Microwave-assisted nitration, often coupled with solid-supported reagents, has been shown to produce high yields of nitroaromatics with reduced environmental impact. sibran.ru
Continuous Flow Technology: Continuous-flow microreactors provide superior control over reaction parameters such as temperature and mixing, enhancing safety, particularly for exothermic nitration reactions. rsc.org This technology allows for high yields and selectivity, and facilitates waste acid recycling, which improves economic viability and reduces pollution. rsc.org
Solvent-Free Approaches: Mechanochemical methods, where reactions are induced by mechanical force in a screw reactor, can enable the nitration of solid aromatics using only nitric acid, completely eliminating the need for solvents. rsc.org This approach drastically reduces the process mass intensity (PMI) and reaction times from hours to minutes. rsc.org
| Method | Key Advantages | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Traditional Method | Well-established, inexpensive reagents | HNO₃ / H₂SO₄ mixture | mdpi.com |
| Solid Acid Catalysis | Reusable catalyst, reduced acid waste, improved selectivity | HNO₃ over zeolites or montmorillonite (B579905) clay | researchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, higher yields | Solid-supported bismuth nitrate (B79036) under microwave irradiation | researchgate.netsibran.ru |
| Continuous Flow Reaction | Enhanced safety, high selectivity, waste acid recycling | Microreactor with precise temperature and flow control | rsc.org |
| Solvent-Free Mechanochemistry | No solvent waste, rapid reaction, high process intensity | Nitric acid in a continuous screw reactor | rsc.org |
The iodination of aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species, and many traditional methods use toxic or hazardous reagents. researchgate.net Greener iodination protocols focus on milder conditions and more environmentally acceptable reagents.
Aqueous and Eco-Friendly Media: Performing reactions in water or using biodegradable solvents like polyethylene (B3416737) glycol (PEG) minimizes the reliance on volatile organic compounds (VOCs). benthamdirect.combenthamscience.com An effective method involves the iodination of activated arenes using a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid in an aqueous medium. researchgate.netscispace.com Another approach uses iodine and iodic acid in PEG-400, which offers simple workup and high yields. benthamdirect.combenthamscience.com
Benign Oxidizing Agents: Replacing heavy metal oxidants with more eco-friendly alternatives is a key goal. Sodium percarbonate (SPC), a stable and inexpensive solid that releases hydrogen peroxide, has been successfully used as an oxidant for the iodination of various aromatic compounds. nih.gov This method avoids the hazardous nature of handling concentrated hydrogen peroxide directly. nih.gov
| Green Iodination System | Key Features | Example Reagents | Reference |
|---|---|---|---|
| Sodium Iodate/Sulfite | Eco-friendly, high yields for activated arenes, aqueous conditions | NaIO₃ / Na₂SO₃ / HCl | researchgate.netscispace.com |
| Polyethylene Glycol (PEG) Media | Green reaction medium, simple procedure, quantitative yields | I₂ / HIO₃ in PEG-400 | benthamdirect.combenthamscience.com |
| Sodium Percarbonate (SPC) Oxidant | Stable, cheap, and eco-friendly oxidant; avoids hazardous H₂O₂ | I₂ or KI with SPC in acetic acid/sulfuric acid | nih.gov |
By integrating these greener nitration and iodination strategies into the multi-step synthesis of compounds like this compound, the chemical industry can significantly reduce its environmental footprint, moving towards more sustainable manufacturing processes for fine and specialty chemicals. ingentaconnect.comnih.gov
Iii. Reactivity and Mechanistic Investigations of 1 Iodo 3 Nitronaphthalene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction typically proceeds through a bimolecular addition-elimination mechanism. dalalinstitute.com
The generally accepted mechanism for the SNAr reaction involves two distinct steps. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For 1-iodo-3-nitronaphthalene, the displacement reaction is initiated by the addition of a nucleophile (Nu⁻) to the C1 position, breaking the aromatic π-system to form the anionic σ-complex intermediate. Subsequently, the iodide ion is eliminated, yielding the substituted 3-nitronaphthalene product. The scope of this reaction includes a variety of strong nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, which can effectively displace the iodo group under appropriate reaction conditions.
The presence of a nitro group is crucial for activating an aromatic ring toward nucleophilic attack. libretexts.org Strong electron-withdrawing groups like the nitro group make the ring electron-deficient and thus more susceptible to attack by a nucleophile. wikipedia.org Furthermore, they stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the first, typically rate-determining, step. youtube.com
The regioselectivity of this activation is paramount. The stabilizing effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. libretexts.org In these positions, the negative charge of the intermediate can be delocalized onto the nitro group through resonance. libretexts.org In the case of this compound, the nitro group is in a meta position relative to the iodo leaving group. Consequently, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C1 cannot be directly delocalized onto the nitro group via resonance. Stabilization in this isomer is limited to the weaker inductive electron-withdrawing effect of the nitro group. As a result, this compound is significantly less reactive in SNAr reactions compared to its 1-iodo-2-nitronaphthalene (B179737) and 1-iodo-4-nitronaphthalene (B8811704) isomers.
Meisenheimer complexes are key reactive intermediates in SNAr reactions involving electron-poor aromatic compounds. wikipedia.org These adducts are formed from the 1:1 interaction between the arene and the attacking nucleophile. wikipedia.org The stability of these complexes is highly dependent on the presence of electron-withdrawing groups, which delocalize the negative charge. nih.gov
While often transient, some Meisenheimer complexes, particularly those derived from polynitroarenes or featuring specific structural motifs, can be stable enough to be isolated and characterized. wikipedia.orgnih.gov Spectroscopic methods are vital for their identification. For instance, NMR spectroscopy can confirm the formation of the sp³-hybridized carbon at the site of nucleophilic attack, and UV-Vis spectroscopy often reveals intense coloration due to the highly conjugated anionic system. wikipedia.org In the reaction of this compound, the intermediate Meisenheimer complex would be a nitronaphthalene anion with a tetrahedral carbon at the C1 position, bonded to both the iodo group and the incoming nucleophile.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations, often allowing for milder reaction conditions.
Palladium catalysts are exceptionally versatile for forming new carbon-carbon bonds. The general catalytic cycle for these reactions begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a specific key step depending on the reaction type, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. nih.gov It is widely used due to its mild conditions and tolerance of a wide range of functional groups, including the nitro group. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. wikipedia.orglibretexts.org
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination. nih.gov
The following table outlines representative conditions for these palladium-catalyzed reactions using this compound as a substrate.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |
| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | Good to Excellent |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100-120 | Moderate to Good |
Note: The data in this table represents typical, generalized conditions for these reaction types with nitroaryl iodides and may not reflect optimized results for this specific substrate.
The Ullmann reaction and its modern variations are copper-catalyzed processes used to form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, and often require higher temperatures than their palladium-catalyzed counterparts. organic-chemistry.org The classic Ullmann condensation involves the self-coupling of two molecules of an aryl halide to form a biaryl, while Ullmann-type reactions describe the cross-coupling with a different nucleophile. organic-chemistry.org The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species.
This compound can be employed in Ullmann-type couplings to form aryl ethers, aryl amines, and aryl thioethers.
The table below shows potential Ullmann-type coupling reactions with this compound.
| Reaction Type | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Product Type |
| C-O Coupling | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 100-140 | Aryl Ether |
| C-N Coupling | Aniline | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-150 | Aryl Amine |
| C-S Coupling | Thiophenol | CuI | K₃PO₄ | DMF | 100-130 | Aryl Thioether |
Note: The data in this table is illustrative of general conditions for Ullmann-type reactions and serves to demonstrate the potential scope for this substrate.
Mechanistic Insights into Catalytic Cycles Involving Aryl Halides
This compound, as an aryl halide, is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond, which is the most labile among the carbon-halogen bonds, allows it to readily participate in catalytic cycles that are fundamental to modern organic synthesis. These reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination, generally proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle. wikipedia.orgwikipedia.orgwikipedia.org
The catalytic cycle typically commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, where the palladium center inserts into the carbon-iodine bond, forming a square planar Pd(II) species. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the rate of this step. Following oxidative addition, the specific reaction pathway diverges.
In the Suzuki-Miyaura coupling , the next step is transmetalation . wikipedia.orglibretexts.org An organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the iodide.
In the Heck reaction , the arylpalladium(II) halide complex undergoes migratory insertion with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This is followed by a β-hydride elimination to yield the substituted alkene product.
In the Buchwald-Hartwig amination , an amine coordinates to the palladium complex, and subsequent deprotonation by a base forms a palladium amido complex. wikipedia.orglibretexts.orgacsgcipr.org
The final step in all these cycles is reductive elimination , where the newly formed carbon-carbon or carbon-nitrogen bond is expelled from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle. nih.gov For instance, the Sonogashira cross-coupling of the related compound 1-iodo-4-nitrobenzene (B147127) with phenylacetylene proceeds smoothly to quantitative yield, illustrating the high reactivity of nitro-substituted aryl iodides in such transformations. nih.gov
| Cross-Coupling Reaction | Key Mechanistic Steps | Coupling Partner | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl-Aryl or Aryl-Vinyl Compound |
| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | Alkene | Substituted Alkene |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Amine (Primary or Secondary) | Aryl Amine |
| Sonogashira Coupling | Oxidative Addition, Transmetalation (with Cu-acetylide), Reductive Elimination | Terminal Alkyne | Aryl Alkyne |
Reduction and Oxidation Reactions of this compound
The nitro group of this compound can be selectively reduced to an amino group, yielding 3-iodo-1-naphthylamine. This transformation is a cornerstone in the synthesis of various naphthalene (B1677914) derivatives, such as dyes and pharmaceutical intermediates. wikipedia.org A variety of reducing agents and conditions can be employed, with the choice often depending on the desired selectivity and tolerance of other functional groups.
Catalytic hydrogenation is a common and efficient method. wikipedia.org Reagents such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas. This method is generally clean and high-yielding. Another widely used approach involves the use of metals in acidic media, a classic method known as the Béchamp reduction. Common metal/acid combinations include iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org These methods are robust and cost-effective, making them suitable for large-scale synthesis.
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst, various solvents (e.g., ethanol, ethyl acetate) | High efficiency and clean conversion. May also cause dehalogenation under harsh conditions. |
| H₂/Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Often used when dehalogenation of aryl halides is a concern. |
| Fe/CH₃COOH or Fe/HCl | Iron powder in acidic medium (acetic acid or hydrochloric acid) | Classic, cost-effective method for industrial applications. |
| SnCl₂·2H₂O/HCl | Tin(II) chloride dihydrate in concentrated hydrochloric acid | Provides mild reduction conditions, often used in laboratory synthesis. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can offer chemoselectivity in the presence of other reducible groups. |
Reductive deiodination involves the removal of the iodine substituent from the naphthalene ring, converting this compound to 1-nitronaphthalene (B515781). This reaction can occur through several pathways, often influenced by the reaction conditions and the presence of specific reagents. The carbon-iodine bond is relatively weak and susceptible to cleavage. reddit.com
One common pathway involves metal-mediated hydrodehalogenation. acs.org Catalytic hydrogenation, particularly with catalysts like palladium on carbon under forcing conditions (high pressure or temperature), can lead to the cleavage of the C-I bond alongside the reduction of the nitro group. Other reducing systems, such as zinc dust in acetic acid, can also effectuate deiodination.
Radical-induced deiodination is another significant pathway. The C-I bond can undergo homolytic cleavage upon exposure to heat, light, or radical initiators, generating a naphthyl radical. reddit.com This highly reactive intermediate can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the deiodinated product. This process can sometimes be an unwanted side reaction, especially in reactions performed at high temperatures or under photochemical conditions. reddit.comacs.org
The naphthalene ring system, even when substituted with deactivating groups like nitro and iodo, can undergo oxidative transformations under strong oxidizing conditions. The oxidation typically targets the aromatic ring, leading to its cleavage. For instance, the oxidation of the parent compound, 1-nitronaphthalene, can yield 3-nitrophthalic acid, indicating the cleavage of the unsubstituted ring of the naphthalene system. It is expected that this compound would undergo a similar transformation, potentially yielding an iodinated or deiodinated nitrophthalic acid derivative, depending on the stability of the C-I bond under the specific oxidative conditions.
Various oxidants can be employed for such transformations, including potassium permanganate, chromic acid, or catalytic systems involving transition metals. researchgate.net The regioselectivity of the ring opening is influenced by the nature and position of the substituents on the naphthalene core.
Radical Reactions Involving the Iodo Group in Naphthalene Derivatives
The relatively low bond dissociation energy of the C-I bond in aryl iodides makes compounds like this compound precursors for aryl radical intermediates. nih.gov These radicals can be generated under various conditions, including thermolysis, photolysis, or single-electron transfer (SET) from a reductant. reddit.com
Once formed, the 3-nitronaphthyl-1-yl radical can participate in a range of radical reactions:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to reductive deiodination as discussed previously. acs.org
Radical Substitution: The aryl radical can attack another aromatic ring or a suitable substrate in a substitution reaction.
Addition to Multiple Bonds: The radical can add to alkenes, alkynes, or other unsaturated systems, forming a new carbon-carbon bond and a new radical center, which can propagate a chain reaction or be quenched.
Intramolecular Cyclization: If a suitable tethered radical acceptor is present in the molecule, intramolecular radical cyclization can occur, leading to the formation of new ring systems. This is a powerful strategy for synthesizing complex polycyclic aromatic compounds. mdpi.com
The generation and subsequent reactions of these aryl radicals provide a synthetic pathway that is complementary to traditional ionic reactions. nih.gov
Electrophilic Aromatic Substitution (EAS) with this compound
Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. Both the iodo and nitro groups are deactivating towards EAS, meaning the reaction will be slower than that of unsubstituted naphthalene. libretexts.orgunizin.org However, they direct incoming electrophiles to different positions.
The nitro group (-NO₂) at C3 is a strong deactivating group and a meta-director . libretexts.orglibretexts.org Relative to its own position, it directs incoming electrophiles to C5 and C7 (and C1, which is already substituted).
The iodo group (-I) at C1 is a weakly deactivating group but an ortho-, para-director . libretexts.orglibretexts.org It directs incoming electrophiles to C2, C4, and the peri-position C8.
The outcome of an EAS reaction is determined by the interplay of these competing directing effects and steric hindrance. The positions activated by one group are often deactivated by the other. For example, C2 and C4 are ortho and para to the iodo group but are meta to the nitro group. Conversely, C5 is meta to the nitro group but is not in a favored position relative to the iodo group.
Considering the strong deactivating nature of the nitro group, the positions on the same ring (the substituted ring) are significantly deactivated. Therefore, substitution is more likely to occur on the unsubstituted ring, specifically at the C5 and C8 positions. This is analogous to the chlorination of 1-nitronaphthalene, which yields 1-chloro-5-nitronaphthalene (B3037785) and 1-chloro-8-nitronaphthalene (B175267) as major products. researchgate.net The C5 and C8 positions are alpha-positions of the unsubstituted ring, which are inherently more reactive in naphthalene systems, and they are also meta to the nitro group, avoiding its strong deactivating influence. researchgate.netyoutube.com
| Position | Influence of -I at C1 (Ortho/Para Director) | Influence of -NO₂ at C3 (Meta Director) | Overall Likelihood of Substitution |
|---|---|---|---|
| C2 | Activated (ortho) | Deactivated (ortho) | Unlikely |
| C4 | Activated (para) | Deactivated (ortho) | Unlikely |
| C5 | Unaffected | Less Deactivated (meta) | Likely |
| C6 | Unaffected | Deactivated (para) | Unlikely |
| C7 | Unaffected | Less Deactivated (meta) | Possible |
| C8 | Activated (peri) | Unaffected | Likely |
Regioselectivity Considerations and Directing Effects
The directing effects of the iodo and nitro groups on this compound are crucial in predicting the outcome of further substitution reactions. These effects are different for electrophilic and nucleophilic aromatic substitution reactions.
In electrophilic aromatic substitution (EAS) , the naphthalene ring acts as a nucleophile. Both the iodo and nitro groups are deactivating, meaning they decrease the rate of reaction compared to unsubstituted naphthalene. Their directing effects, however, are opposing. The nitro group is a strong meta-director, while the iodo group is an ortho-, para-director. In the context of the this compound ring system, this leads to a complex regiochemical outcome.
The nitro group at C3 strongly deactivates the ring, particularly the positions ortho and para to it (C2, C4, and the carbons in the adjacent ring). It directs incoming electrophiles to the positions meta to it, which are C2, C4, C5, and C7. The iodo group at C1, also deactivating, directs incoming electrophiles to its ortho (C2, C8) and para (C4, C5) positions.
| Position | Directing Effect of C1-Iodo | Directing Effect of C3-Nitro | Predicted Outcome for Electrophilic Attack |
| C2 | Ortho (directing) | Ortho (deactivating) | Highly Disfavored |
| C4 | Para (directing) | Ortho (deactivating) | Highly Disfavored |
| C5 | Para (directing) | Meta (directing) | Potentially Favored |
| C6 | Meta (neutral) | Para (deactivating) | Disfavored |
| C7 | Meta (neutral) | Meta (directing) | Potentially Favored |
| C8 | Ortho (directing) | Peri (steric hindrance) | Disfavored |
In nucleophilic aromatic substitution (SNAr) , the roles are reversed. The electron-withdrawing nature of both the iodo and nitro groups activates the naphthalene ring towards attack by nucleophiles. The nitro group, being a strong activating group for SNAr, significantly enhances the electrophilicity of the carbons at the ortho and para positions. The iodo group also contributes to the activation of the ring.
The most likely site for nucleophilic attack is the carbon bearing the leaving group, which in this case is the iodo group at C1. The nitro group at C3 provides activation to this position. Nucleophilic attack at other positions would require the displacement of a hydride ion, which is generally not a favorable leaving group unless an oxidant is present. Therefore, the most probable SNAr reaction on this compound is the displacement of the iodide by a nucleophile at the C1 position.
Challenges due to Deactivating Substituents (Iodo and Nitro Groups)
The presence of two deactivating groups on the naphthalene ring of this compound presents significant challenges in its chemical transformations, particularly in reactions where the aromatic ring is expected to act as a nucleophile.
In electrophilic aromatic substitution , the combined electron-withdrawing effects of the iodo and nitro groups render the naphthalene ring highly electron-deficient and therefore, very unreactive towards electrophiles. Harsh reaction conditions, such as the use of strong acids and high temperatures, would likely be required to effect any substitution. Such conditions, however, may lead to decomposition of the starting material or the formation of undesired byproducts.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, the electron-deficient nature of the aryl iodide can also pose a challenge. While aryl iodides are generally the most reactive halides in these couplings, the presence of strong electron-withdrawing groups can decrease the electron density at the carbon-iodine bond, making the oxidative addition step of the catalytic cycle more difficult.
For instance, in the Buchwald-Hartwig amination , studies on analogous electron-deficient aryl halides, such as 1-iodo-4-nitrobenzene, have shown that the reaction often proceeds with very low yields or not at all under standard conditions. This is attributed to the deactivation of the aryl halide towards oxidative addition to the palladium(0) catalyst.
| Reaction Type | Role of Substituents | Key Challenges |
| Electrophilic Aromatic Substitution | Deactivating | - Very low reactivity of the naphthalene ring- Requirement for harsh reaction conditions- Potential for side reactions and decomposition |
| Buchwald-Hartwig Amination | Deactivating | - Difficulty in the oxidative addition step- Low reaction yields- Catalyst deactivation |
| Suzuki-Miyaura Coupling | Deactivating | - Slower reaction rates- Sub-optimal yields- High dependence on specific catalytic systems |
Iv. Advanced Spectroscopic and Structural Elucidation Studies of 1 Iodo 3 Nitronaphthalene and Its Derivatives
X-ray Crystallography: Solid-State Structure and Intermolecular Interactions
In analogous structures, such as 4-iodonitrobenzene, a distinct "iodo-nitro synthon" is observed where the electrophilic region of the iodine atom forms a short, attractive contact with the nucleophilic oxygen atom of a nitro group on an adjacent molecule. ias.ac.in This type of halogen bond is a significant directional force in crystal engineering and would be expected to play a role in the crystal lattice of 1-iodo-3-nitronaphthalene.
Table 1: Predicted Crystallographic Data and Key Intermolecular Interactions for this compound
| Parameter | Predicted Value/Interaction |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Likely Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | I···O Halogen Bondingπ-π StackingC–H···O Hydrogen Bonds |
| I···O Distance | Expected to be less than the sum of van der Waals radii (~3.5 Å) |
| π-π Stacking Distance | Typically in the range of 3.3–3.8 Å |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution.
A complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals for this compound requires a combination of one-dimensional and two-dimensional NMR experiments. While specific spectral data for this isomer is not widely published, a standard assignment protocol can be outlined. mdpi.com
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be determined by the positions of the iodo and nitro substituents. A COSY (Correlation Spectroscopy) experiment would reveal the scalar coupling network between adjacent protons (e.g., H-4 coupling to H-5, H-5 to H-6, etc.), allowing for the sequential assignment of protons within each ring.
The ¹³C NMR spectrum would display ten signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the iodine (C-1) and nitro group (C-3) would be significantly affected. The C-1 signal would appear at a relatively low field due to the heavy atom effect of iodine, while the C-3 signal would be shifted downfield by the electron-withdrawing nitro group.
To link the proton and carbon skeletons, heteronuclear correlation experiments are essential:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the straightforward assignment of all protonated carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H) |
| C-1 | - | ~90 - 100 | H-2, H-8 |
| C-2 | 8.0 - 8.5 (d) | ~130 - 135 | C-1, C-3, C-4, C-4a |
| C-3 | - | ~148 - 152 | H-2, H-4 |
| C-4 | 8.5 - 9.0 (d) | ~125 - 130 | C-2, C-3, C-4a, C-5 |
| C-4a | - | ~130 - 135 | H-4, H-5, H-8 |
| C-5 | 7.6 - 7.9 (m) | ~128 - 132 | C-4, C-6, C-7, C-8a |
| C-6 | 7.5 - 7.8 (m) | ~127 - 130 | C-5, C-7, C-8 |
| C-7 | 7.8 - 8.1 (m) | ~129 - 133 | C-5, C-6, C-8, C-8a |
| C-8 | 8.1 - 8.4 (m) | ~124 - 128 | C-1, C-7, C-8a |
| C-8a | - | ~132 - 136 | H-2, H-5, H-7, H-8 |
Note: Predictions are based on principles of substituent effects and data from related naphthalene derivatives. Actual values may vary.
Solid-state NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form, complementing data from X-ray diffraction. nih.govmst.edu For this compound, SSNMR could be used to probe for the presence of polymorphism—the existence of multiple crystal forms with different molecular packing. Different polymorphs would yield distinct ¹³C SSNMR spectra due to variations in the local electronic environments. nih.gov
Furthermore, if the crystallographic unit cell contains more than one symmetrically independent molecule, SSNMR can resolve separate signals for the corresponding atoms in each molecule, providing a higher level of structural detail than might be apparent from diffraction alone. nih.gov For nuclei like iodine (¹²⁷I), which is a quadrupolar nucleus, specialized SSNMR techniques can directly probe the C-I bond and the local symmetry around the iodine atom through measurement of the quadrupolar coupling constant. wiley.com Studies on other substituted naphthalenes have demonstrated the power of SSNMR in correlating electronic structure with solid-state packing. acs.orgresearchgate.net
Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₆INO₂ (calculated exact mass: 298.9443 Da).
Under electron ionization (EI) conditions, the molecular ion ([M]⁺˙) at m/z 299 would be expected. The fragmentation pattern provides structural information based on the stability of the resulting ions. For this compound, several characteristic fragmentation pathways can be predicted:
Loss of NO₂: Cleavage of the C-N bond would result in the loss of a nitrogen dioxide radical (•NO₂, 46 Da), leading to a fragment ion at m/z 253, corresponding to the iodonaphthalene cation.
Loss of I: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I, 127 Da), producing the nitronaphthalene cation fragment at m/z 172.
Loss of NO: Subsequent fragmentation of the nitro group can occur via the loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion, yielding a fragment at m/z 269.
Loss of O: A nitro-nitroso rearrangement followed by the loss of an oxygen atom (16 Da) can also occur, giving a fragment at m/z 283.
Analysis of the mass spectrum of the related compound 1-iodonaphthalene (B165133) shows a prominent molecular ion peak and a base peak corresponding to the loss of the iodine atom. nist.gov Similarly, the spectrum of 1-nitronaphthalene (B515781) shows characteristic losses of NO₂ and NO. researchgate.netnih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 299 | [C₁₀H₆INO₂]⁺˙ (Molecular Ion) | - |
| 283 | [C₁₀H₆INO]⁺˙ | O |
| 269 | [C₁₀H₆I O]⁺˙ | NO |
| 253 | [C₁₀H₆I]⁺˙ | NO₂ |
| 172 | [C₁₀H₆NO₂]⁺ | I |
| 127 | [C₁₀H₆]⁺˙ | I, NO₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups present in this compound and can provide insights into its molecular structure. The IR and Raman spectra are complementary, as some vibrational modes may be more active in one technique than the other.
The most characteristic vibrations for this compound would be associated with the nitro group. These include:
Asymmetric NO₂ stretch: A strong, intense band in the IR spectrum, typically appearing between 1550 and 1500 cm⁻¹.
Symmetric NO₂ stretch: A strong band in both IR and Raman spectra, usually found in the 1360–1330 cm⁻¹ region.
NO₂ bending (scissoring) mode: A moderately intense band around 850 cm⁻¹.
The aromatic naphthalene core gives rise to several characteristic bands:
Aromatic C-H stretching: Multiple weak to medium bands above 3000 cm⁻¹.
Aromatic C=C stretching: A series of medium to strong bands in the 1600–1400 cm⁻¹ region.
Aromatic C-H out-of-plane bending: Strong bands in the 900–700 cm⁻¹ region, which are often diagnostic of the substitution pattern on the ring.
The C-I stretch is expected to appear at lower frequencies, typically in the 600–500 cm⁻¹ range, and is often weak in the IR spectrum. IR spectra of related compounds like 1-nitronaphthalene scitepress.orgnist.gov and 1-iodo-3-nitrobenzene (B31131) nist.gov confirm the expected positions of these key functional group vibrations.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong | Medium |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong | Strong |
| NO₂ Bending | 860 - 830 | Medium | Weak |
| C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |
| C-I Stretch | 600 - 500 | Weak-Medium | Medium |
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Characteristics for Electronic Structure Probing
Electronic spectroscopy probes the transitions between electronic energy levels within the molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the extended aromatic system of the naphthalene ring. These typically result in strong absorption bands in the UV region (200-400 nm). The presence of the nitro group introduces an n→π* transition, which is formally forbidden and thus appears as a weak, lower-energy absorption band, often observed as a shoulder on the tail of the stronger π→π* bands. aip.org
A critical feature of most nitroaromatic compounds, including 1-nitronaphthalene, is their inherent lack of fluorescence. nih.gov Upon photoexcitation into the first singlet excited state (S₁), these molecules typically undergo extremely rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁). acs.org This ultrafast nonradiative process, often occurring on a sub-picosecond timescale, effectively quenches any potential fluorescence emission. aip.orgresearchgate.net The efficiency of this ISC is driven by strong spin-orbit coupling facilitated by the nitro group.
Studies on substituted nitronaphthalenes have shown that fluorescence can be "switched on" by introducing strong electron-donating groups (like amines) onto the naphthalene ring. nih.govacs.org These substituents can induce a charge-transfer character in the excited state, which alters the energy levels and reduces the rate of intersystem crossing, allowing radiative decay (fluorescence) to compete. Since this compound lacks such a strong electron-donating group, it is predicted to be non-fluorescent or, at best, extremely weakly emissive in solution at room temperature.
Table 5: Predicted Electronic Spectroscopy Properties of this compound (in a non-polar solvent)
| Property | Predicted Characteristic | Associated Transition |
| λ_max1 | ~340 - 360 nm | π→π |
| λ_max2_ | ~240 - 260 nm | π→π |
| Molar Absorptivity (ε) | High for π→π* (~10³-10⁴ L mol⁻¹ cm⁻¹) | - |
| Fluorescence | Expected to be negligible (quenched) | - |
| Mechanism of Quenching | Efficient Intersystem Crossing (S₁ → T₁) | - |
V. Theoretical and Computational Chemistry Studies on 1 Iodo 3 Nitronaphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental properties of 1-iodo-3-nitronaphthalene.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| C-N | ~1.47 Å | |
| N-O | ~1.22 Å | |
| Bond Angle | C-C-I | ~120° |
| C-C-N | ~118° | |
| Dihedral Angle | I-C-C-C | ~0° or 180° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. grafiati.com A smaller gap suggests higher reactivity. nih.gov For this compound, the electron-withdrawing nitro group and the iodine atom are expected to significantly influence the energies and localizations of these orbitals, making the naphthalene (B1677914) ring electron-deficient and susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively low | Lower tendency to donate electrons |
| LUMO Energy | Low | High tendency to accept electrons |
| HOMO-LUMO Gap | Small | High chemical reactivity, polarizability |
| LUMO Localization | Primarily on the nitro-substituted ring | Site for nucleophilic attack |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. In an EPS map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the area around the electronegative oxygen atoms of the nitro group would exhibit a strong negative potential, while the regions near the iodine atom (due to the σ-hole effect) and the hydrogen atoms would show positive potential, indicating sites susceptible to nucleophilic and electrophilic interactions, respectively.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the energy profiles of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This provides a deep understanding of reaction mechanisms and kinetics. scirp.orgsemanticscholar.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for nitro-substituted aryl halides. Computational modeling, particularly with DFT, can elucidate the mechanism by which this compound undergoes such reactions. The process typically involves the formation of a stable Meisenheimer complex as an intermediate. DFT calculations can determine the activation energies for the formation and breakdown of this complex, confirming the feasibility of the reaction pathway and explaining the regioselectivity observed in substitutions. The strong electron-withdrawing effect of the nitro group is crucial for stabilizing the anionic intermediate, thereby facilitating the SNAr reaction.
This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. DFT simulations are essential for understanding the intricate mechanisms of these catalytic cycles. arxiv.org These simulations can model the elementary steps of the reaction:
Oxidative Addition: The initial step where the C-I bond of this compound adds to the palladium(0) catalyst.
Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the palladium(0) catalyst.
By calculating the energies of all intermediates and transition states, computational models can predict the rate-determining step, explain the role of ligands on the catalyst, and rationalize the observed product yields and selectivities.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the conformational flexibility and intermolecular interactions of this compound. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of the methodology can be described.
A typical MD simulation would model the molecule's rotational freedom around the C-N and C-I bonds. The bulky iodine atom and the nitro group create significant steric hindrance, which likely restricts the molecule to a largely planar conformation. The simulation would track the dihedral angles involving these substituents to identify the most stable, low-energy conformations and the energy barriers for rotation.
In a condensed phase, MD simulations can reveal how molecules of this compound interact with each other. Key intermolecular forces at play would include:
π-π stacking: The aromatic naphthalene rings can stack on top of each other, a common interaction in planar aromatic systems.
Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro group on a neighboring molecule.
Dipole-dipole interactions: The polar nitro group induces a significant dipole moment in the molecule, leading to electrostatic interactions that influence molecular packing in a solvent or crystal lattice.
These simulations can quantify the strength and geometry of these interactions, providing a molecular-level understanding of the compound's physical properties, such as its melting point and solubility.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. For this compound, QSPR models could be developed to predict a range of chemical behaviors.
Although specific QSPR studies focused solely on this compound are not readily found, it can be included in broader studies of nitroaromatic compounds. In such a study, a dataset of related molecules would be used to develop a predictive model. Various molecular descriptors would be calculated for each molecule, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges).
These descriptors for this compound would then be input into the established QSPR model to predict properties such as its reactivity, toxicity, or environmental fate. For instance, a QSPR model for the impact sensitivity of nitro energetic compounds could be used to estimate this property for this compound. nih.gov
Table 1: Hypothetical QSPR Descriptors for this compound
| Descriptor Type | Descriptor Example | Hypothetical Value | Predicted Property |
| Topological | Wiener Index | 115 | Boiling Point |
| Geometrical | Molecular Surface Area | 185 Ų | Solubility |
| Quantum-Chemical | HOMO Energy | -7.2 eV | Reactivity |
Note: The values in this table are illustrative and not based on actual calculations.
Spectroscopic Property Prediction through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are commonly employed for this purpose.
By solving the Schrödinger equation for the molecule, these methods can predict various spectroscopic data:
Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. For this compound, characteristic peaks for the C-I stretch, the symmetric and asymmetric N-O stretches of the nitro group, and the aromatic C-H and C=C vibrations would be predicted.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each atom and can help in the assignment of experimental NMR spectra.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
| IR Spectroscopy | N-O asymmetric stretch | 1520-1560 cm⁻¹ |
| IR Spectroscopy | N-O symmetric stretch | 1340-1380 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbon attached to Iodine | 90-100 ppm |
| ¹H NMR Spectroscopy | Aromatic Protons | 7.5-8.5 ppm |
| UV-Visible Spectroscopy | λmax | 250-350 nm |
Note: The values in this table are typical ranges for similar compounds and are for illustrative purposes.
These computational predictions serve as a powerful tool for identifying and characterizing this compound and for understanding the relationship between its structure and its spectroscopic signatures.
Vi. Applications of 1 Iodo 3 Nitronaphthalene As a Building Block in Complex Chemical Synthesis
Synthesis of Advanced Organic Materials Precursors
The synthesis of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. While specific examples are not available for 1-Iodo-3-nitronaphthalene, its structure lends itself to the creation of precursors for such materials.
Extended π-Conjugated Systems for Optoelectronic Applications
Extended π-conjugated systems are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of such systems often relies on the iterative coupling of aromatic building blocks. This compound could potentially be employed in reactions like the Suzuki or Sonogashira coupling to introduce the 3-nitronaphthyl moiety into larger conjugated structures. The electron-withdrawing nature of the nitro group would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a common strategy for tuning the electronic properties of organic semiconductors.
Polymers and Copolymers Incorporating Nitronaphthalene Moieties
The incorporation of specific functional units into polymer backbones can impart unique properties to the resulting materials. Through polymerization reactions, such as those based on Heck or Suzuki polycondensation, this compound could theoretically be integrated as a monomeric unit. The presence of the nitronaphthalene moiety could enhance the thermal stability, modify the solubility, or introduce specific optical or electronic characteristics to the polymer.
Development of Chemical Probes and Dyes (Focus on Chemical Design and Properties)
Fluorescent probes and dyes are indispensable tools in biological imaging and chemical sensing. The naphthalene (B1677914) core is a well-known fluorophore, and its properties can be modulated by the introduction of electron-donating and electron-withdrawing groups. The synthesis of novel dyes could potentially involve the use of this compound, where the nitro group acts as an electron-withdrawing component in a "push-pull" system, often leading to compounds with interesting photophysical properties, such as solvatochromism or enhanced Stokes shifts. The iodo group would serve as the synthetic handle to attach a suitable electron-donating group.
Synthesis of Ligands for Organometallic Catalysis
The performance of organometallic catalysts is critically dependent on the electronic and steric properties of the supporting ligands. There is a continuous search for new ligand architectures to improve catalytic activity, selectivity, and stability. This compound could serve as a precursor for the synthesis of novel ligands. For instance, the iodo group could be displaced by a phosphine (B1218219) or other coordinating group, and the nitro group could be reduced to an amine, which could also act as a coordinating site, leading to bidentate ligands. The electronic influence of the naphthalene core and the remaining nitro group (if not reduced) would be a key design element.
Intermediacy in the Synthesis of Pharmaceutical and Agrochemical Scaffolds
The naphthalene ring system is a structural motif found in a number of biologically active compounds. The development of new synthetic routes to access novel or existing pharmaceutical and agrochemical scaffolds is of significant interest. This compound could function as an intermediate in multi-step syntheses. The iodo and nitro groups offer orthogonal reactivity, allowing for sequential functionalization to build up molecular complexity. For example, a coupling reaction at the iodo position could be followed by reduction of the nitro group and subsequent elaboration of the resulting amine.
Precursor to Labeled Compounds for Mechanistic Studies
Isotopically labeled compounds are essential for elucidating reaction mechanisms and for metabolic studies. The synthesis of labeled versions of more complex molecules often begins with a simple, labeled precursor. If a synthetic route to a target molecule proceeds through a this compound derivative, the preparation of an isotopically labeled (e.g., with ¹³C, ¹⁵N, or ³H) version of this precursor would enable the tracking of the nitronaphthalene unit through the reaction sequence. The iodo-functionalization provides a clear reactive site for the incorporation of the labeled precursor into the larger structure.
Vii. Environmental and Degradation Studies of 1 Iodo 3 Nitronaphthalene
Photolytic Degradation Pathways under Abiotic Environmental Conditions
No specific studies on the photolytic degradation pathways of 1-iodo-3-nitronaphthalene were identified. The photochemistry of nitroaromatic compounds can be complex, often involving the transformation of the nitro group and potential cleavage of the aromatic ring, but the influence of the iodine substituent on these pathways for this specific molecule has not been documented.
Chemical Degradation in Various Environmental Media
Information regarding the chemical degradation of this compound in various environmental media (e.g., water, soil, sediment) is not available in published scientific literature. The reactivity and persistence of this compound would be influenced by factors such as pH, temperature, and the presence of other chemical species, but specific degradation kinetics and products are unknown.
Biotransformation and Biodegradation Potential in Environmental Systems
There are no specific studies documenting the biotransformation or biodegradation of this compound in any environmental system. While the biodegradation of both nitroaromatic and halogenated compounds has been studied, the metabolic pathways for a molecule containing both functional groups on a naphthalene (B1677914) core have not been elucidated.
Microbial Catabolism Mechanisms (e.g., Denitration, Dehalogenation, Ring Cleavage)
No microbial catabolic mechanisms have been reported specifically for this compound. For related compounds, microorganisms are known to employ strategies such as denitration (removal of a nitro group) and dehalogenation (removal of a halogen). cas.cnnih.govnih.gov However, it is not known which of these processes, if any, would be the initial step in the breakdown of this compound, nor have the subsequent ring cleavage pathways been investigated for this compound.
Role of Dioxygenases and Nitroreductases in Initial Degradation Steps
The specific roles of dioxygenases and nitroreductases in the initial degradation of this compound have not been studied. In the degradation of other nitroaromatic compounds, dioxygenases can initiate the process by hydroxylating the aromatic ring, which can lead to the elimination of the nitro group. nih.gov Nitroreductases catalyze the reduction of the nitro group to a hydroxylamino or amino group, which is another common initial step in biodegradation pathways. nih.gov The applicability of these enzymatic systems to this compound and the influence of the iodine atom on their activity are currently unknown.
Fate and Transport Considerations in Abiotic Systems
No data are available on the fate and transport of this compound in abiotic systems. Key environmental parameters that govern fate and transport, such as water solubility, vapor pressure, and partition coefficients (e.g., K_ow_, K_oc_), have not been publicly documented, precluding any modeling or prediction of its behavior in the environment.
Viii. Future Directions and Emerging Research Avenues for 1 Iodo 3 Nitronaphthalene
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of 1-iodo-3-nitronaphthalene into flow chemistry and automated synthetic platforms represents a significant leap forward in the efficient and safe production of its derivatives. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in a contained environment, is particularly well-suited for reactions involving nitroaromatic compounds, which can be thermally sensitive. researchgate.netacs.org The nitration of naphthalene (B1677914), a precursor to this compound, has been successfully demonstrated in continuous-flow reactors, showcasing the potential for safer and more efficient production of this key intermediate. researchgate.netacs.org
The application of flow chemistry to the derivatization of this compound would enable the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to improved yields and selectivities. Furthermore, the modular nature of flow systems allows for the telescoping of multiple synthetic steps, eliminating the need for intermediate purification and reducing waste generation. nih.gov Automated platforms, incorporating real-time reaction monitoring through techniques like in-line IR or mass spectrometry, can further enhance process control and facilitate the rapid synthesis of a library of this compound derivatives. labcluster.com This approach is particularly valuable for exploring the vast chemical space accessible from this versatile building block.
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Derivatization
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by vessel surface area, potential for hotspots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Can be limited by stirring efficiency | Efficient mixing through static mixers or narrow channels |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better containment of hazardous intermediates |
| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |
| Process Control | Manual or semi-automated | Precise, automated control of reaction parameters |
| Reaction Optimization | Time-consuming, one parameter at a time | Rapid, multi-parameter optimization |
Novel Catalytic Systems for Enhanced Functionalization
The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. While palladium-catalyzed cross-coupling reactions are well-established for aryl iodides, challenges such as catalyst poisoning by iodide and the need for expensive and air-sensitive ligands persist. nih.govresearchgate.net Future research will likely focus on the development of more robust and cost-effective catalyst systems.
Copper-based catalytic systems, for instance, have emerged as a promising alternative for the cross-coupling of aryl iodides with a variety of nucleophiles, including thiols and chlorosilanes. acs.org These systems often operate under milder conditions and are more tolerant of functional groups compared to their palladium counterparts. The development of ligand-free copper-catalyzed reactions further enhances their practical appeal.
Another area of active research is the use of earth-abundant and less toxic metals as catalysts. Iron, nickel, and cobalt-based catalysts are being explored for a range of cross-coupling reactions, offering a more sustainable approach to the functionalization of aryl halides. The application of these novel catalytic systems to this compound will undoubtedly lead to the discovery of new reactivity patterns and the synthesis of previously inaccessible derivatives.
Table 2: Emerging Catalytic Systems for Aryl Iodide Functionalization
| Catalyst System | Key Advantages | Potential Applications for this compound |
| Copper-based | Low cost, high functional group tolerance, milder reaction conditions | C-S, C-Si, and C-N bond formation |
| Nickel-based | High reactivity, can activate challenging C-O bonds | Cross-coupling with a wider range of nucleophiles |
| Iron-based | Abundant, low toxicity, environmentally benign | Reductive cross-coupling and C-H activation reactions |
| Photoredox Catalysis | Mild reaction conditions, utilizes visible light as an energy source | Radical-based functionalization and C-H arylation |
Exploration of Non-Covalent Interactions and Supramolecular Assembly
The presence of both an iodine atom and a nitro group on the naphthalene core of this compound provides unique opportunities for the exploration of non-covalent interactions and the design of novel supramolecular assemblies. The iodine atom can act as a halogen bond donor, a directional interaction that is increasingly being utilized in crystal engineering and the design of functional materials. nih.govrsc.org The nitro group, with its electron-withdrawing nature, can participate in π-π stacking interactions and also influence the strength of halogen bonds formed by the iodine atom.
The interplay of these non-covalent forces can be harnessed to direct the self-assembly of this compound and its derivatives into well-defined one-, two-, and three-dimensional architectures. mdpi.comnih.gov These supramolecular structures could find applications in areas such as organic electronics, sensing, and catalysis. For example, the formation of charge-transfer complexes between the electron-deficient nitronaphthalene core and electron-rich aromatic systems could lead to materials with interesting photophysical properties. nih.gov
Furthermore, the study of these non-covalent interactions can provide valuable insights into the binding of this compound-based molecules to biological targets, aiding in the design of new therapeutic agents. Computational methods, in conjunction with experimental techniques such as X-ray crystallography and NMR spectroscopy, will be crucial in elucidating the nature and strength of these interactions and in predicting the resulting supramolecular architectures. nih.gov
Development of High-Throughput Screening Methodologies for Derivatization
To fully explore the chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties. For the derivatization of this compound, HTS can be employed to screen for optimal reaction conditions for various cross-coupling reactions, identifying the most effective catalysts, ligands, bases, and solvents for a given transformation.
Miniaturized reaction formats, such as microtiter plates, coupled with robotic liquid handling systems, can be used to perform hundreds or even thousands of reactions in parallel. The analysis of these reactions can be achieved using rapid techniques like mass spectrometry or fluorescence-based assays. ojp.govmdpi.com For instance, the fluorescence quenching properties of nitroaromatic compounds could be utilized to develop assays for monitoring the progress of reactions involving this compound. acs.orgresearchgate.net
The data generated from HTS experiments can be used to build predictive models for reaction outcomes, further streamlining the drug discovery and materials development process. The integration of HTS with automated synthesis and purification platforms will create a powerful workflow for the efficient exploration of the chemical diversity of this compound derivatives.
Computational Design of New Reactivity Pathways and Material Applications
Computational chemistry and molecular modeling are poised to play an increasingly important role in guiding the future research directions for this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of different positions on the naphthalene ring, providing insights into the regioselectivity of various chemical transformations. researchgate.net This information can be used to design new synthetic routes to access specific isomers of functionalized this compound derivatives that may be difficult to obtain through traditional methods.
Furthermore, computational methods can be employed to design new catalysts for the functionalization of this compound, predicting their activity and selectivity. In the realm of materials science, computational screening can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, identifying promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to predict the solid-state packing of these molecules through crystal structure prediction algorithms can aid in the design of materials with desired charge transport properties. nih.gov
By combining computational design with experimental validation, researchers can accelerate the discovery of new reactions and materials based on the this compound scaffold, unlocking its full potential in a wide range of scientific and technological applications.
Q & A
Q. What are the established synthetic routes for 1-iodo-3-nitronaphthalene, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via sequential nitration and iodination of naphthalene derivatives. A common approach involves:
- Nitration : Introducing the nitro group at the 3-position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (50–70°C). The nitro group’s meta-directing nature must be considered.
- Iodination : Electrophilic iodination using iodine monochloride (ICl) or KI/oxidizing agents (e.g., H₂O₂) in acidic media.
Q. Optimization Strategies :
- Temperature control during nitration minimizes byproducts like 1,5-dinitronaphthalene.
- Solvent polarity (e.g., acetic acid vs. dichloromethane) affects iodination efficiency.
- Catalytic additives (e.g., FeCl₃) enhance regioselectivity.
Table 1 : Representative Yields Under Different Conditions
| Nitration Agent | Temp (°C) | Iodination Agent | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 60 | ICl | 65 | |
| Acetyl nitrate | 70 | KI/H₂O₂ | 72 |
Q. How is this compound characterized experimentally, and what spectral data are critical for validation?
Key characterization methods include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-I stretching at 750–800 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms substitution positions.
- Mass Spectrometry : Molecular ion peak at m/z 315 (C₁₀H₆INO₂⁺) and fragmentation patterns validate the structure.
Table 2 : Key IR Spectral Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 750–800 | C-I stretching | |
| 1520 | NO₂ asymmetric stretch |
Advanced Research Questions
Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?
The nitro group is a strong electron-withdrawing group (EWG), while iodine acts as a moderate leaving group. Together, they:
- Activate the ring for nucleophilic aromatic substitution (SNAr) at positions ortho/para to the nitro group.
- Limit Suzuki-Miyaura coupling due to the EWG’s deactivation of the aryl iodide.
- Facilitate Ullmann-type couplings under high-temperature/Cu-catalyzed conditions.
Q. Methodological Insight :
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from:
Q. Resolution Framework :
Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?
Q. Validation :
Q. What methodological challenges arise in crystallizing this compound, and how are they addressed?
Challenges include:
- Low solubility in common solvents (e.g., hexane, ethanol).
- Polymorphism : Multiple crystal forms due to planar nitro-iodo interactions.
Q. Solutions :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Synchrotron X-ray diffraction resolves ambiguous electron density maps .
Data Contradiction Analysis
Case Study : Discrepant melting points (reported: 98–102°C vs. 105–107°C)
- Root Cause : Polymorphic forms or impurities.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
